Cas no 2378490-51-6 ((1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine)
(1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,2S,5S)-N-benzyl-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-amine
- (1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine
- 2378490-51-6
- EN300-7461373
-
- Inchi: 1S/C16H23N/c1-12(2)16-9-8-15(14(16)10-16)17-11-13-6-4-3-5-7-13/h3-7,12,14-15,17H,8-11H2,1-2H3/t14-,15-,16-/m0/s1
- InChI Key: BCAZSPRSSMFKII-JYJNAYRXSA-N
- SMILES: N(CC1C=CC=CC=1)[C@H]1CC[C@@]2(C(C)C)C[C@H]21
Computed Properties
- Exact Mass: 229.183049738g/mol
- Monoisotopic Mass: 229.183049738g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 12Ų
(1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7461373-0.05g |
rac-(1R,2S,5S)-N-benzyl-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-amine |
2378490-51-6 | 95% | 0.05g |
$174.0 | 2023-05-26 | |
| Enamine | EN300-7461373-0.1g |
rac-(1R,2S,5S)-N-benzyl-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-amine |
2378490-51-6 | 95% | 0.1g |
$257.0 | 2023-05-26 | |
| Enamine | EN300-7461373-0.25g |
rac-(1R,2S,5S)-N-benzyl-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-amine |
2378490-51-6 | 95% | 0.25g |
$367.0 | 2023-05-26 | |
| Enamine | EN300-7461373-0.5g |
rac-(1R,2S,5S)-N-benzyl-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-amine |
2378490-51-6 | 95% | 0.5g |
$579.0 | 2023-05-26 | |
| Enamine | EN300-7461373-1.0g |
rac-(1R,2S,5S)-N-benzyl-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-amine |
2378490-51-6 | 95% | 1g |
$743.0 | 2023-05-26 | |
| Enamine | EN300-7461373-2.5g |
rac-(1R,2S,5S)-N-benzyl-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-amine |
2378490-51-6 | 95% | 2.5g |
$1454.0 | 2023-05-26 | |
| Enamine | EN300-7461373-5.0g |
rac-(1R,2S,5S)-N-benzyl-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-amine |
2378490-51-6 | 95% | 5g |
$2152.0 | 2023-05-26 | |
| Enamine | EN300-7461373-10.0g |
rac-(1R,2S,5S)-N-benzyl-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-amine |
2378490-51-6 | 95% | 10g |
$3191.0 | 2023-05-26 | |
| 1PlusChem | 1P028J1K-50mg |
rac-(1R,2S,5S)-N-benzyl-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-amine |
2378490-51-6 | 95% | 50mg |
$269.00 | 2024-05-23 | |
| 1PlusChem | 1P028J1K-100mg |
rac-(1R,2S,5S)-N-benzyl-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-amine |
2378490-51-6 | 95% | 100mg |
$369.00 | 2024-05-23 |
(1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on (1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine
Research Briefing on (1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine (CAS: 2378490-51-6)
Recent studies on (1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine (CAS: 2378490-51-6) have highlighted its potential as a novel scaffold in medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics. This bicyclic amine derivative has garnered attention due to its unique structural features, which enable selective interactions with neurotransmitter receptors. The compound's stereochemistry and functional group arrangement are critical for its bioactivity, as demonstrated in recent in vitro and in vivo studies.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's binding affinity to sigma-1 and sigma-2 receptors, which are implicated in neuropathic pain and neurodegenerative diseases. The research team synthesized and evaluated a series of analogs, identifying (1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine as a high-affinity ligand (Ki = 12 nM for sigma-1). Molecular docking simulations revealed that the benzyl group and the isopropyl substituent play pivotal roles in stabilizing receptor-ligand interactions through hydrophobic and van der Waals forces.
Further investigations into the compound's pharmacokinetic properties were reported in a 2024 ACS Pharmacology & Translational Science article. The study demonstrated favorable blood-brain barrier permeability (Papp = 8.7 × 10^-6 cm/s in MDCK-MDR1 cells) and metabolic stability (t1/2 > 120 min in human liver microsomes). These findings position the compound as a promising candidate for further preclinical development, particularly for conditions like Alzheimer's disease and Parkinson's disease where sigma receptor modulation is therapeutic.
Innovative synthetic approaches to (1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine have also emerged. A recent Organic Letters publication (2024) described an asymmetric [2+1] cyclopropanation strategy using a chiral dirhodium catalyst, achieving 92% ee and 78% yield. This methodological advancement addresses previous challenges in stereocontrol during the bicyclo[3.1.0]hexane core construction, potentially enabling larger-scale production for therapeutic evaluation.
The compound's safety profile was assessed in a 2023 Toxicology Reports study, which found no significant cytotoxicity (IC50 > 100 μM in HEK293 cells) or hERG channel inhibition (IC50 > 30 μM). However, researchers noted concentration-dependent off-target effects on dopamine D2 receptors at concentrations above 10 μM, suggesting the need for structural refinement to improve selectivity in future analogs.
Emerging applications extend beyond neurology, with a 2024 Nature Communications paper reporting the compound's unexpected activity as a modulator of mitochondrial function in cancer cells. At nanomolar concentrations, it induced selective apoptosis in glioblastoma stem cells while sparing normal astrocytes, possibly through sigma-2 receptor-mediated disruption of energy metabolism. This dual CNS and oncology potential makes (1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine a particularly interesting chemical entity for multidisciplinary research.
In conclusion, current research on CAS 2378490-51-6 demonstrates its versatility as a pharmacophore with applications across multiple therapeutic areas. The compound's unique three-dimensional structure, combined with its favorable drug-like properties, positions it as a valuable tool compound and potential lead for drug discovery programs targeting sigma receptors and related pathways.
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